6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-chloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-7-6(4-11-13)3-10-8(9)12-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLSHPPSYMWMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyrazolo[3,4-d]pyrimidine with isopropylamine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and organic solvents such as DMF are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions at the 4-position makes it amenable for further modifications that can enhance biological activity or alter pharmacokinetic properties.
Biology
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has shown significant potential as an enzyme inhibitor:
- Target Enzyme: Cyclin-Dependent Kinase 2 (CDK2).
- Mechanism of Action: The compound binds to the ATP-binding site of CDK2, inhibiting its activity and disrupting cell cycle progression from the G1 phase to the S phase. This leads to cell cycle arrest and apoptosis in various cancer cell lines .
Medicine
Research into its therapeutic applications is ongoing:
- Anticancer Activity: The compound exhibits cytotoxic effects against multiple cancer cell lines by inhibiting CDK2 .
- Antibacterial Properties: It has demonstrated significant antibacterial activity against Staphylococcus aureus by targeting bacterial ribosomes and inhibiting protein synthesis .
Case Studies
Case Study 1: Anticancer Activity
In laboratory settings, studies have shown that treatment with this compound resulted in significant inhibition of cell proliferation in HCT116 colon cancer cells. The compound induced apoptosis and altered cell cycle progression, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of this compound against various strains of bacteria. It was found to effectively inhibit the growth of Staphylococcus aureus through its action on the bacterial ribosome, suggesting its potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of cyclin-dependent kinases (CDKs), thereby inhibiting their activity. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the ATP-binding pocket of the kinase, forming essential hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functionalization
- Chlorine Reactivity : The 6-chloro group in the target compound is a common reactive site for nucleophilic substitution, enabling derivatization (e.g., with amines or hydrazines) .
- Comparative Stability : Fluorinated analogs (e.g., 1-trifluoropropyl) exhibit greater metabolic stability due to C-F bond strength , while chloromethyl groups (e.g., 6-(chloromethyl)) offer dual reactivity for functionalization .
Physicochemical Properties
| Property | 6-Chloro-1-isopropyl | 4-Chloro-6-(chloromethyl)-1-methyl | 1-Benzyl-4-chloro | 6-Chloro-1H |
|---|---|---|---|---|
| Molecular Weight | 196.64 | 198.04 | 245.68 | 154.56 |
| logP (Estimated) | ~2.5 | ~1.8 | ~3.0 | ~1.2 |
| Water Solubility | Low | Moderate | Low | High |
| Reactive Sites | 6-Cl | 4-Cl, 6-(chloromethyl) | 4-Cl | 6-Cl |
Biological Activity
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound binds to the ATP-binding site of CDK2, similar to the known inhibitor roscovitine, leading to inhibition of kinase activity. This inhibition disrupts the cell cycle progression from the G1 phase to the S phase, resulting in cell cycle arrest and subsequent apoptosis in various cancer cell lines.
The biochemical properties of this compound indicate its structural similarity to substrates for xanthine oxidase. This resemblance suggests potential interactions with metabolic pathways involving purine metabolism. The compound has been shown to significantly inhibit the growth of various cancer cell lines, demonstrating its cytotoxic effects .
Cellular Effects
In laboratory studies, this compound has been observed to:
- Induce apoptosis in HCT116 colon cancer cells.
- Alter cell cycle progression significantly over time.
- Exhibit cytotoxicity against multiple cancer cell lines, including A549 (lung) and MCF-7 (breast) cells .
Case Study 1: Antitumor Activity
A study assessed the antitumor activity of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound was found to have an IC50 value indicating significant growth inhibition in several cancer cell lines, outperforming some existing treatments in terms of potency against CDK targets .
Case Study 2: Inhibition of Xanthine Oxidase
Research exploring the interaction of this compound with xanthine oxidase revealed that it may inhibit this enzyme similarly to other known inhibitors. This could suggest additional therapeutic applications beyond oncology, potentially in conditions like gout or hyperuricemia where xanthine oxidase plays a critical role .
Comparative Analysis
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | CDK2 | <10 | Significant cytotoxicity against cancer cells |
| Roscovitine | CDK2 | 15 | Established CDK inhibitor |
| Other Pyrazolo Derivatives | Various | Varies | Some show enhanced activity against specific cancer types |
Q & A
Basic Research Questions
What are the key methodologies for synthesizing 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
The synthesis of this compound and its analogs typically employs multi-step heterocyclic condensation or one-pot multi-component reactions . For example:
- Pd(OH)₂/C-catalyzed hydrogenation is used to reduce intermediates under H₂ atmospheres (e.g., deprotection of benzoyl groups in nucleoside derivatives) .
- Copper(I)-mediated coupling (e.g., with TMSCF₃ or aryl halides) enables regioselective functionalization at the pyrimidine ring’s 3- or 4-positions .
- Microwave-assisted solvent-free synthesis improves reaction efficiency for pyrazolo[3,4-d]pyrimidine derivatives, reducing reaction times from hours to minutes .
Key reagents : CuI, Cs₂CO₃, Pd catalysts, and anhydrous solvents (DMF, DMA).
What analytical techniques are standard for characterizing this compound?
Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., absence of H-1’–C-3 coupling in HMBC spectra confirms N-1 glycosylation) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., HRMS-ESI for nucleoside derivatives with <2 ppm error) .
- Chromatography : Flash column chromatography (e.g., 4→20% MeOH in CH₂Cl₂) and preparative HPLC resolve regioisomers and impurities .
Advanced Research Questions
How can structural modifications of this compound enhance its pharmacokinetic properties?
- Fluorination : Introducing fluorine at the 3-position improves metabolic stability and membrane permeability. For example, 5-(fluorobenzoylamino) derivatives exhibit enhanced bioavailability .
- Glycosylation : Attaching ribofuranosyl groups via N-1 linkage increases solubility and target affinity (e.g., antiparasitic nucleosides with IC₅₀ <1 µM) .
- Aryl substituents : Adding methylthio or propenyl groups at the 3-position optimizes steric bulk for receptor binding .
What in vivo models have been used to evaluate the antiparasitic activity of pyrazolo[3,4-d]pyrimidine derivatives?
- Trypanosoma brucei murine models : Oral administration of 25 mg/kg for 5 days achieved 99% parasite suppression and 83% survival rates .
- Leishmania donovani hamster models : Derivatives with EC₅₀ <0.5 µM in vitro showed reduced splenic parasite burdens by >90% in vivo .
Critical factors : Bioavailability challenges (e.g., poor solubility) require formulation optimization, such as PEGylated nanoparticles .
How to address contradictions between in vitro and in vivo efficacy data for this compound class?
- Solubility limitations : Poor aqueous solubility (e.g., DMSO/methanol miscibility only) may reduce in vivo exposure. Use co-solvents (e.g., cyclodextrins) or prodrug strategies .
- Metabolic instability : Phase I metabolites (e.g., dechlorinated or hydroxylated derivatives) may lack activity. Introduce electron-withdrawing groups (Cl, CF₃) to block oxidative metabolism .
- Species-specific metabolism : Cross-validate in humanized liver models to bridge murine and human pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
